molecular formula C20H30O3 B163510 11S-HEPE

11S-HEPE

カタログ番号: B163510
分子量: 318.4 g/mol
InChIキー: IDEHSDHMEMMYIR-HODZVVMCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11S-HEPE is a HEPE.

科学的研究の応用

Biochemical Pathways and Mechanisms

11(S)-HEPE is produced through the action of lipoxygenases on EPA and is part of the oxylipin family, which includes various bioactive lipid mediators. It can be further metabolized to produce lipoxins, which are known for their pro-resolving properties in inflammation. The compound plays a significant role in modulating inflammatory responses and promoting resolution processes in various tissues.

Key Pathways:

  • Lipoxygenase Pathway: 11(S)-HEPE is synthesized by lipoxygenase enzymes, which convert EPA into various hydroxy fatty acids.
  • Pro-resolving Mediators: It can be transformed into lipoxins A5 and B5, contributing to the resolution of inflammation by inhibiting neutrophil infiltration and promoting macrophage apoptosis.

Therapeutic Applications

  • Inflammatory Diseases:
    • Research indicates that 11(S)-HEPE may have protective effects against inflammatory conditions. For instance, a study on epeleuton, a drug containing 15(S)-HEPE, demonstrated its ability to reduce markers of systemic inflammation in sickle cell disease (SCD) models by modulating oxylipin levels .
  • Cardiovascular Health:
    • 11(S)-HEPE has been associated with cardiovascular benefits. In studies examining heart failure with preserved ejection fraction (HFpEF), higher levels of certain eicosanoids, including 11(S)-HEPE, were linked to lower odds of developing this condition . This suggests a potential role for 11(S)-HEPE in cardiovascular protection.
  • Metabolic Disorders:
    • The compound may also play a role in metabolic health. For example, decreased concentrations of 15-HEPE were observed in SCD mice compared to healthy controls, indicating a potential metabolic dysregulation that could be targeted therapeutically .

Case Studies and Clinical Trials

Epeleuton Clinical Trials:
Epeleuton has undergone extensive clinical trials involving over 340 subjects, demonstrating a favorable safety profile. The trials have shown that epeleuton can significantly alter oxylipin profiles in patients with inflammatory diseases, suggesting that 11(S)-HEPE may contribute to these therapeutic effects .

Animal Models:
In animal studies focused on atherosclerosis and liver disease, treatments involving compounds related to 11(S)-HEPE resulted in reduced inflammatory markers and improved tissue health. For instance:

  • Epeleuton-treated SCD mice exhibited lower levels of leukotriene B4 and other inflammatory mediators compared to control groups .
  • In models of non-alcoholic fatty liver disease, treatments led to significant reductions in systemic inflammation markers .

Data Tables

The following table summarizes key findings related to the effects of 11(S)-HEPE on various health conditions:

Condition Effect Observed Reference
Inflammatory DiseasesReduced systemic inflammation markers
Cardiovascular HealthLower odds of HFpEF associated with higher levels
Metabolic DisordersDysregulation observed in SCD models
Epeleuton Clinical TrialsFavorable safety profile; modulation of oxylipins

作用機序

Target of Action

11(S)-HEPE, also known as (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid, is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) . The primary targets of 11(S)-HEPE are the enzymes involved in the oxidation of polyunsaturated fatty acids (PUFAs), such as lipoxygenase (LOX) .

Mode of Action

The mode of action of 11(S)-HEPE involves the peroxidation and reduction of the 11S-position on C20 and C22 PUFAs by Escherichia coli expressing highly active arachidonate (ARA) 11S-lipoxygenase (11S-LOX) from Enhygromyxa salina with the reducing agent cysteine . The specific activity and catalytic efficiency of ARA 11S-LOX from E. salina were reported to be significantly higher than those of only reported ARA 11S-LOX from Myxococcus xanthus .

Biochemical Pathways

The biochemical pathways affected by 11(S)-HEPE involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes . These molecules are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Pharmacokinetics

The pharmacokinetics of 11(S)-HEPE involve the biotransformation of ARA, eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and docosahexanoic acid (DHA) by Escherichia coli expressing 11S-LOX from E. salina in the presence of cysteine . The recombinant cells converted these PUFAs into their respective hydroxy fatty acids (HFAs) with high conversion yields and productivities .

Result of Action

The result of the action of 11(S)-HEPE is the production of HFAs, which are lipid mediators (LMs) involved in responses to inflammation and infection, homeostasis, and cell communication . These HFAs have attracted attention in recent years owing to their emollient, lubricating, coating, drug delivery, anti-inflammatory, and anticancer activities .

Action Environment

The action environment of 11(S)-HEPE involves the optimization of bioconversion conditions, including temperature, pH, solvent type and its concentration, concentrations of cells, and substrate . These factors can influence the production of HFAs, thereby affecting the action, efficacy, and stability of 11(S)-HEPE .

生物活性

11(S)-Hydroxyeicosapentaenoic acid (11(S)-HEPE) is a bioactive lipid derived from eicosapentaenoic acid (EPA), primarily through the action of cyclooxygenase (COX) enzymes. This compound has garnered attention due to its potential roles in various physiological and pathological processes, including inflammation and cardiovascular health. This article explores the biological activity of 11(S)-HEPE, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C20H32O3
  • Molar Mass : 320.47 g/mol
  • CAS Number : 99217-78-4

Biological Functions

1. Anti-inflammatory Properties
11(S)-HEPE exhibits significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators. Research indicates that it can downregulate the production of cytokines and chemokines in various cell types, including macrophages and endothelial cells.

  • Mechanism of Action : The compound acts by modulating signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation and subsequent cytokine release.

2. Cardiovascular Effects
Studies have shown that 11(S)-HEPE may contribute to cardiovascular health by promoting vasodilation and improving endothelial function.

  • Vasodilatory Effects : It has been observed to enhance nitric oxide production in endothelial cells, which is crucial for maintaining vascular tone and blood flow.

In Vitro Studies

In vitro studies have demonstrated that 11(S)-HEPE can inhibit the expression of cyclooxygenase-2 (COX-2) in human monocytes, leading to reduced levels of inflammatory mediators such as prostaglandins.

StudyFindings
Inhibition of COX-2 expression in human monocytes.
Reduction in TNF-alpha production in macrophages treated with 11(S)-HEPE.
Enhanced nitric oxide production in endothelial cells, promoting vasodilation.

In Vivo Studies

Animal models have provided insights into the systemic effects of 11(S)-HEPE on inflammation and cardiovascular function.

  • Case Study : In a study involving mice subjected to a high-fat diet, supplementation with 11(S)-HEPE resulted in decreased markers of systemic inflammation and improved lipid profiles compared to control groups.

特性

IUPAC Name

(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEHSDHMEMMYIR-HODZVVMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11(S)-HEPE
Reactant of Route 2
11(S)-HEPE
Reactant of Route 3
11(S)-HEPE
Reactant of Route 4
11(S)-HEPE
Reactant of Route 5
11(S)-HEPE
Reactant of Route 6
11(S)-HEPE
Customer
Q & A

Q1: How is (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid produced using Enhygromyxa salina?

A1: The research article "[Biotransformation of C20- and C22-polyunsaturated fatty acids to 11S- and 13S-hydroxy fatty acids by Escherichia coli expressing 11S-lipoxygenase from Enhygromyxa salina]" [] describes the production of (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid through biotransformation. This involves utilizing the 11S-lipoxygenase enzyme from the marine bacterium Enhygromyxa salina, which is expressed in Escherichia coli. This enzyme catalyzes the specific oxygenation of C20 polyunsaturated fatty acids, like arachidonic acid, at the 11S position, leading to the formation of (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。